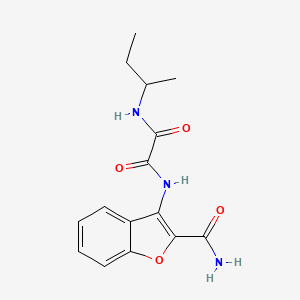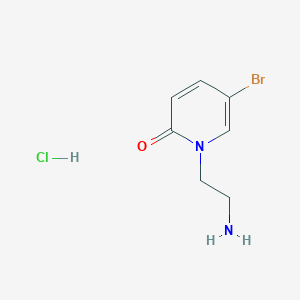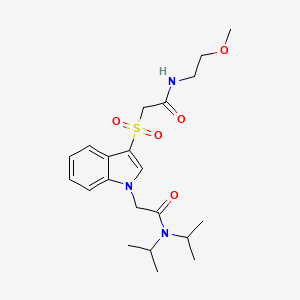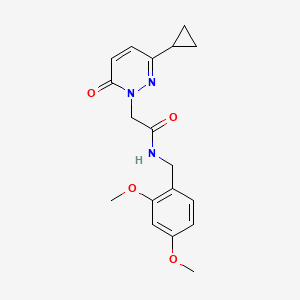![molecular formula C19H21N3O3S B2949561 4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile CAS No. 2380039-88-1](/img/structure/B2949561.png)
4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile is a chemical compound that has attracted significant attention in scientific research. It is commonly known as MPSB and is used in various fields of research, including drug discovery, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of MPSB involves the inhibition of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that degrade cyclic nucleotides such as cAMP and cGMP. By inhibiting PDEs, MPSB increases the levels of cyclic nucleotides, which in turn activates downstream signaling pathways. This leads to various physiological and biochemical effects, including vasodilation, smooth muscle relaxation, and anti-inflammatory effects.
Biochemical and Physiological Effects:
MPSB has been shown to exhibit a range of physiological and biochemical effects. It has been found to possess potent vasodilatory and smooth muscle relaxant properties, which make it a potential candidate for the treatment of cardiovascular diseases. Additionally, MPSB has been shown to possess anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPSB has several advantages as a tool compound for scientific research. It exhibits potent inhibitory activity against a range of enzymes, making it a useful tool for investigating the role of cyclic nucleotide signaling pathways in various cellular processes. Additionally, MPSB is relatively stable and can be easily synthesized in the laboratory. However, MPSB also has some limitations. It can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several potential future directions for research on MPSB. One area of interest is the development of MPSB analogs with improved potency and selectivity. Additionally, MPSB could be used as a tool compound to investigate the role of cyclic nucleotide signaling pathways in the pathogenesis of various diseases, including cancer and neurological disorders. Another potential direction is the investigation of the potential therapeutic applications of MPSB in the treatment of cardiovascular and inflammatory diseases.
Conclusion:
In conclusion, 4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile is a chemical compound that has attracted significant attention in scientific research. It exhibits potent inhibitory activity against a range of enzymes and possesses a range of physiological and biochemical effects. MPSB has several advantages as a tool compound for scientific research, but also has some limitations. There are several potential future directions for research on MPSB, including the development of analogs with improved potency and selectivity, investigation of its therapeutic applications, and its role in various diseases.
Métodos De Síntesis
MPSB can be synthesized through a multistep process, which involves the reaction of 4-bromobenzonitrile with 3-(hydroxymethyl) piperidine in the presence of a base to form 4-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile. This intermediate is then reacted with 2-methyl-4-pyridinemethanol in the presence of a catalyst to produce MPSB. The purity of the final product can be improved through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
MPSB has been extensively used in scientific research, particularly in drug discovery and development. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including phosphodiesterases, phosphodiesterase-4D7, and phosphodiesterase-5. MPSB has also been found to possess anti-inflammatory, antitumor, and antiviral properties. Additionally, MPSB has been used as a tool compound to investigate the role of cyclic nucleotide signaling pathways in various cellular processes.
Propiedades
IUPAC Name |
4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-15-11-18(8-9-21-15)25-14-17-3-2-10-22(13-17)26(23,24)19-6-4-16(12-20)5-7-19/h4-9,11,17H,2-3,10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRNIHAHKJBQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B2949478.png)












